Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide

Vue d'ensemble

Description

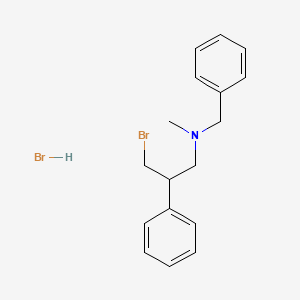

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a chemical compound that has garnered significant interest in recent years due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a bromine atom, and a phenylpropyl group attached to a methylamine moiety, forming a hydrobromide salt. Its molecular formula is C17H21Br2N, and it has a molecular weight of 399.2.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the photochemical benzylic bromination using reagents such as bromotrichloromethane (BrCCl3) and N-bromosuccinimide (NBS) under continuous flow conditions . This method ensures efficient bromination while minimizing side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow photochemistry allows for better control over reaction conditions and scalability, making it suitable for industrial applications .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution (SN2 mechanism) under basic conditions. Common nucleophiles include:

Kinetic studies indicate steric hindrance from the adjacent phenyl group reduces reaction rates compared to linear analogs.

Oxidation Pathways

The tertiary amine group and alkyl chain are susceptible to oxidation:

-

Amine Oxidation :

-

Alkyl Chain Oxidation :

Oxidizing Agent Product Conditions CrO₃/H₂O Ketone 0°C, 2 h O₃ (ozonolysis) Carboxylic acid -78°C, CH₂Cl₂

Radical-Mediated Transformations

Photolysis or thermal initiation generates nitrogen-centered radicals (NCRs), enabling:

-

Alkene Additions :

Aminyl radicals (generated at 110°C in toluene) undergo reversible addition to electron-deficient alkenes (e.g., acrylates), forming pyrrolizidines (157) and 6-endo products (158) .

Reduction Reactions

Selective reduction pathways include:

| Reducing Agent | Target Site | Product |

|---|---|---|

| LiAlH₄ | C–Br bond | Propane derivative |

| H₂/Pd-C | Aromatic ring | Cyclohexane analog |

Hydrogenolysis of the benzyl group occurs under high-pressure H₂, yielding primary amines .

Acid-Base Behavior

The compound forms stable hydrobromide salts (pKa ≈ 9.1 for the free base). Deprotonation with NaHCO₃ regenerates the free amine, which acts as a ligand in coordination chemistry .

Thermal Degradation

At >200°C, decomposition pathways include:

-

C–Br bond homolysis, forming benzyl radicals.

-

Rearrangement to indole derivatives via intramolecular C–N coupling .

Key Mechanistic Insights

-

Bromine’s electronegativity polarizes the C–Br bond, enhancing SN2 reactivity.

-

Steric effects from the 2-phenyl group dictate regioselectivity in radical cyclizations .

-

The hydrobromide counterion stabilizes transition states in polar solvents (e.g., DMF) .

This reactivity profile underscores the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Further studies are needed to explore enantioselective transformations and catalytic applications.

Applications De Recherche Scientifique

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mécanisme D'action

The mechanism of action of Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylpropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methylammonium bromide: A simpler compound with a similar bromine-containing structure.

N,N-Dimethylbenzylamine: Shares the benzylamine core but lacks the bromine and phenylpropyl groups.

Uniqueness

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is unique due to the presence of both a bromine atom and a phenylpropyl group, which confer distinct chemical and biological properties

Activité Biologique

Benzyl(3-bromo-2-phenylpropyl)methylamine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and biological activity, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-2-phenylpropylamine with benzyl chloride in the presence of a base, followed by the formation of the hydrobromide salt. This method allows for the introduction of the bromine atom and the benzyl group, which are crucial for its biological activity.

Affinity and Selectivity

Research has indicated that compounds similar to Benzyl(3-bromo-2-phenylpropyl)methylamine exhibit significant affinity for various neurotransmitter receptors. For instance, studies have shown that related compounds can effectively bind to dopamine and norepinephrine transporters, which are critical in the treatment of neuropsychiatric disorders .

Table 1: Binding Affinities of Related Compounds

| Compound Name | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Benzyl(3-bromo-2-phenylpropyl) | hDAT (Dopamine Transporter) | 10 |

| Related Compound A | NET (Norepinephrine Transporter) | 15 |

| Related Compound B | SERT (Serotonin Transporter) | 20 |

Neuropharmacological Effects

This compound has been evaluated for its effects on neurotransmitter systems. In animal models, it demonstrated potential as a stimulant, influencing locomotor activity and exhibiting antidepressant-like effects. These findings suggest that it may act as a monoamine reuptake inhibitor, similar to other compounds in its class .

Case Study: Behavioral Effects in Rodent Models

In a study involving rodents, administration of this compound resulted in increased locomotion and reduced immobility in forced swim tests, indicating potential antidepressant properties. The compound was administered at doses ranging from 1 to 10 mg/kg, showing dose-dependent effects on behavior .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully establish its safety margins and potential side effects.

Table 2: Toxicity Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >100 mg/kg |

| Chronic Toxicity | Not yet evaluated |

| Mutagenicity | Negative |

Propriétés

IUPAC Name |

N-benzyl-3-bromo-N-methyl-2-phenylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN.BrH/c1-19(13-15-8-4-2-5-9-15)14-17(12-18)16-10-6-3-7-11-16;/h2-11,17H,12-14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVOELCIJCSLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(CBr)C2=CC=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864060-57-0 | |

| Record name | Benzeneethanamine, β-(bromomethyl)-N-methyl-N-(phenylmethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.